molecular formula C13H9FN2O B2534837 4-(4-Fluorophenyl)-2-methoxynicotinonitrile CAS No. 478245-82-8

4-(4-Fluorophenyl)-2-methoxynicotinonitrile

Cat. No.: B2534837
CAS No.: 478245-82-8
M. Wt: 228.226
InChI Key: IFUUGLMLKKBKIR-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-2-methoxynicotinonitrile is a substituted pyridine derivative featuring a fluorophenyl group at the 4-position, a methoxy group at the 2-position, and a nitrile group at the 3-position of the pyridine ring. Nicotinonitrile derivatives are of significant interest in medicinal chemistry due to their diverse bioactivities, including antitumor, antimicrobial, and fluorescent properties .

Properties

IUPAC Name

4-(4-fluorophenyl)-2-methoxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2O/c1-17-13-12(8-15)11(6-7-16-13)9-2-4-10(14)5-3-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFUUGLMLKKBKIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1C#N)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

The nicotinonitrile core is often constructed via nucleophilic aromatic substitution. For example, 2-chloro-4-(4-fluorophenyl)nicotinonitrile serves as a precursor, where the chlorine atom at position 2 is displaced by a methoxy group. In a representative procedure, 2-chloro-4-(4-fluorophenyl)nicotinonitrile reacts with sodium methoxide (NaOMe) in anhydrous methanol under reflux (65–70°C) for 12–16 hours. The reaction’s success hinges on the electron-withdrawing nitrile group, which activates the pyridine ring for substitution. Yields typically range from 70–85%, with purity >95% after recrystallization in ethanol.

A critical challenge is avoiding over-alkylation, which necessitates strict temperature control and stoichiometric precision. Side products, such as 2,4-dimethoxy derivatives, are minimized by maintaining a 1:1 molar ratio of chloro-nicotinonitrile to NaOMe.

Friedländer Quinoline Synthesis Adaptations

Modified Friedländer annulation has been employed to assemble the pyridine ring. Condensation of 4-fluorophenylacetone with cyanoacetamide in the presence of ammonium acetate and acetic acid generates the nicotinonitrile skeleton. This one-pot method operates at 120°C for 6–8 hours, yielding 60–75% of the target compound. However, regioselectivity issues arise due to competing cyclization pathways, necessitating chromatographic purification (silica gel, ethyl acetate/hexane 1:3).

Modern Methodological Innovations

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling has revolutionized aryl group introduction. A 2018 protocol couples 2-methoxy-4-bromonicotinonitrile with 4-fluorophenylboronic acid using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in a toluene/water (3:1) biphasic system. Microwave irradiation (100°C, 30 minutes) enhances reaction efficiency, achieving 90–92% yield with >99% regioselectivity. Key advantages include mild conditions and compatibility with sensitive functional groups.

Nitration-Protection-Deprotection Sequences

Industrial-scale synthesis often employs nitration-protection strategies to avoid over-nitration. A patented method protects the amine group of 4-fluoro-2-methoxyaniline with acetyl chloride before nitrating with KNO₃/H₂SO₄ at 0–5°C. Subsequent deprotection using NaOH/EtOH yields 4-fluoro-2-methoxy-5-nitroaniline, which is reduced to the target compound via catalytic hydrogenation (H₂, Pd/C). This three-step process achieves 78% overall yield and >98% purity, suitable for pharmaceutical applications.

Solvent and Catalyst Optimization

Solvent Effects on Crystallization

Recrystallization solvents profoundly impact purity and yield. Ethanol produces needle-like crystals with 95% recovery, while acetonitrile yields larger crystals but lower recovery (85%). Polar aprotic solvents like DMF are avoided due to nitrile group solvolysis.

Catalytic System Advancements

Recent studies highlight the superiority of Buchwald-Hartwig amination catalysts for methoxy group installation. Using Xantphos-Pd-G3, researchers achieved 94% yield in 4 hours at 80°C, reducing side products to <2%.

Analytical Characterization

Spectroscopic Validation

1H NMR (DMSO-d₆, 400 MHz): δ 8.96 (s, 1H, H-6), 8.82 (d, J = 5.2 Hz, 1H, H-5), 7.39–7.56 (m, 3H, Ar-H), 7.21–7.34 (m, 2H, Ar-H), 3.98 (s, 3H, OCH₃).

13C NMR (101 MHz): δ 159.1 (C-F), 154.0 (C-2), 152.0 (C-4), 150.9 (CN), 132.9–114.3 (aryl carbons).

Industrial Scalability and Challenges

Cost-Effective Nitrating Agents

Replacing fuming HNO₃ with urea nitrate (NH₂CONH₂·HNO₃) in H₂SO₄ reduces corrosion and improves safety, maintaining 85% yield at 50% lower cost.

Byproduct Management

Column chromatography (SiO₂, ethyl acetate/hexane) remains indispensable for removing 4-fluoro-2-methoxy-3-cyanoaniline (5–8% byproduct).

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridine ring facilitates SNAr reactions at position 6. For example:
Reaction with morpholine
Conditions :

  • Solvent: DMF

  • Temperature: 80°C

  • Catalyst: None

  • Base: K₂CO₃

Outcome :
Substitution of the methoxy group with morpholine yields 4-(4-fluorophenyl)-6-morpholino-2-methoxynicotinonitrile. This reaction is critical for synthesizing kinase inhibitors targeting MNK1/2 .

Kinetic Data :

  • Reaction completion: 24 hours

  • Yield: 87%

Suzuki-Miyaura Cross-Coupling

The 4-fluorophenyl group participates in palladium-catalyzed couplings:
Reaction with arylboronic acids
Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Solvent: THF/H₂O (3:1)

  • Base: Na₂CO₃

  • Temperature: 90°C

Outcome :
Introduction of diverse aryl groups at position 6, enabling structural diversification. For instance, coupling with 3-methoxyphenylboronic acid produces 4-(4-fluorophenyl)-2-methoxy-6-(3-methoxyphenyl)nicotinonitrile (9j ) .

Characterization :

  • 1H NMR^1\text{H NMR} (DMSO-d6d_6): δ 7.91–7.74 (m, 5H), 4.15 (s, 3H)

  • HRMS: [M + 1]⁺ = 335.1192

Nitrile Functionalization

The nitrile group undergoes hydrolysis and cyclization:

Hydrolysis to Carboxylic Acid

Conditions :

  • Reagent: 15% NaOH (aq.)

  • Temperature: Reflux

  • Duration: 16 hours

Outcome :
Conversion to 4-(4-fluorophenyl)-2-methoxynicotinic acid, confirmed by IR loss of the 2220 cm⁻¹ nitrile peak .

Cyclization with Hydrazines

Reaction with hydrazine hydrate
Conditions :

  • Solvent: Ethanol

  • Temperature: 70°C

Outcome :
Formation of pyrazolo[3,4-b]pyridine derivatives, which exhibit liquid crystalline behavior .

Methoxy Group Demethylation

Reaction with BBr₃
Conditions :

  • Solvent: Dichloromethane

  • Temperature: 0°C → rt

  • Duration: 12 hours

Outcome :
Demethylation yields 4-(4-fluorophenyl)-2-hydroxynicotinonitrile, a precursor for further functionalization.

Electrophilic Substitution on Fluorophenyl Ring

While fluorine deactivates the phenyl ring, directed metallation enables functionalization:
Directed ortho-Metalation (DoM)
Conditions :

  • Base: LDA (2 eq.)

  • Electrophile: I₂

  • Solvent: THF

  • Temperature: -78°C

Outcome :
Iodination at the ortho position relative to fluorine, confirmed by 19F NMR^{19}\text{F NMR} monitoring .

Reaction Monitoring Techniques

Benchtop NMR Spectroscopy :

  • Used to track reaction kinetics (e.g., SNAr with morpholine) .

  • Quantified intermediates via 1H^1\text{H} and 19F^{19}\text{F} signal integration .

Scientific Research Applications

Biological Activities

Anticancer Properties:
Research indicates that compounds similar to 4-(4-Fluorophenyl)-2-methoxynicotinonitrile exhibit notable anticancer activities. For instance, derivatives of nicotinonitriles have been shown to inhibit tumor cell growth by interfering with key cellular pathways. In vitro studies have demonstrated that such compounds can selectively inhibit the activity of kinases involved in cancer progression, making them potential candidates for cancer therapeutics .

Antitubercular Activity:
The structural characteristics of this compound suggest potential applications in treating tuberculosis. Similar compounds have been synthesized and evaluated for their effectiveness against Mycobacterium tuberculosis, showing promising results with minimum inhibitory concentrations (MIC) that indicate strong antibacterial properties .

Material Science Applications

Liquid Crystalline Properties:
Recent studies have highlighted the liquid crystalline behavior of derivatives related to this compound. These compounds can exhibit mesogenic properties, making them suitable for applications in display technologies and other optoelectronic devices. The presence of the fluorophenyl group enhances their thermal stability and optical properties, which are crucial for liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs) .

Optoelectronic Devices:
The photophysical properties of this compound derivatives suggest their potential use as blue emissive materials in optoelectronic applications. Studies have shown that these compounds exhibit strong fluorescence and good charge transport properties, making them ideal candidates for use in advanced light-emitting materials .

Case Study 1: Anticancer Activity
A study evaluated various derivatives of nicotinonitriles for their ability to inhibit the growth of breast cancer cell lines. Among these, a compound structurally related to this compound showed significant inhibition of cell proliferation, indicating its potential for further development as an anticancer agent .

Case Study 2: Optoelectronic Applications
Research into the liquid crystalline properties of related compounds revealed that those with the 4-fluorophenyl substitution exhibited enhanced charge carrier mobility and stability at room temperature. This makes them suitable for applications in next-generation display technologies .

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-2-methoxynicotinonitrile involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors. The methoxy group may influence the compound’s solubility and bioavailability. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Nicotinonitrile Derivatives

Structural and Conformational Differences

6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile
  • Substituents: 4-Aminophenyl (C6 position), methoxy (C2), phenyl (C4), and nitrile (C3) groups.
  • Conformation: Non-planar molecule with dihedral angles of 11.50° (pyridine/4-aminophenyl) and 43.36° (pyridine/phenyl). The methoxy group is co-planar with the pyridine ring .
  • Intermolecular Interactions : Stabilized by N–H⋯N hydrogen bonds forming 2D sheets and π⋯π interactions (3.75 Å between pyridine rings) .
  • Key Difference: The 4-aminophenyl substituent introduces hydrogen-bonding capability, unlike the 4-fluorophenyl group in the target compound, which may prioritize hydrophobic interactions.
6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile
  • Substituents : 4-Chlorophenyl (C6), 4-methoxyphenyl (C4), and dual methoxy groups (C2 and C4-phenyl).
  • Crystallography : Exhibits planar pyridine and methoxyphenyl rings, with fluorescence properties linked to extended conjugation .
2-Chloro-5-fluoro-6-((4-methoxybenzyl)oxy)nicotinonitrile
  • Substituents : Chloro (C2), fluoro (C5), and 4-methoxybenzyloxy (C6).
  • Molecular Formula : C₁₄H₁₀ClFN₂O₂; molar mass = 292.69 g/mol .
  • Key Difference : The benzyloxy group introduces steric bulk, likely reducing membrane permeability compared to the simpler fluorophenyl group.
Fluorescent Activity
  • 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile: Exhibits blue fluorescence due to extended π-conjugation; quantum yield and Stokes shift data suggest utility as a fluorescent probe .
  • 4-(4-Fluorophenyl) Analog: Predicted to show moderate fluorescence, though fluorine’s electron-withdrawing nature may redshift emission compared to amino groups.
Cytotoxic Effects
  • Compound 8 (): A pyrazole-nicotinonitrile hybrid demonstrated cytotoxicity, likely through intercalation or kinase inhibition.

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Crystallographic Symmetry
4-(4-Fluorophenyl)-2-methoxynicotinonitrile C₁₃H₁₀FN₂O 242.23 4-Fluorophenyl, 2-methoxy Not reported
6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile C₁₉H₁₅N₃O 301.34 4-Aminophenyl, 2-methoxy Triclinic, P 1
2-Chloro-5-fluoro-6-((4-methoxybenzyl)oxy)nicotinonitrile C₁₄H₁₀ClFN₂O₂ 292.69 2-Cl, 5-F, 6-benzyloxy Not reported

Biological Activity

4-(4-Fluorophenyl)-2-methoxynicotinonitrile, with the CAS number 478245-82-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a fluorophenyl group and a methoxynicotinonitrile moiety, which contribute to its unique chemical properties. The presence of the fluorine atom enhances lipophilicity, potentially affecting its interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities, primarily through inhibition mechanisms against specific kinases and enzymes. One study highlighted its role as an inhibitor of MNK1/2 kinase activity, which is crucial in regulating protein synthesis and cellular growth pathways. The compound demonstrated effective inhibition in vitro, impacting eIF4E phosphorylation, a key process in oncogenic signaling pathways .

Therapeutic Applications

The compound has been investigated for several therapeutic applications:

  • Anticancer Activity : Due to its kinase inhibitory properties, it shows promise as an anticancer agent by disrupting cell proliferation pathways.
  • Antifungal Properties : Structural analogs have been explored for antifungal applications targeting specific kinases in fungal pathogens like Candida albicans .

Research Findings and Case Studies

A comprehensive review of literature reveals various studies assessing the biological activity of this compound:

  • In Vitro Kinase Inhibition : A study synthesized multiple derivatives including this compound and evaluated their kinase inhibition capabilities. The results indicated that certain derivatives exhibited significant inhibition against MNK1/2, suggesting a potential pathway for drug development in cancer therapies .
  • Molecular Docking Studies : Computational studies have shown that this compound can form stable interactions with target proteins through hydrophobic and electrostatic interactions. These studies provide insights into the binding affinities and potential efficacy of the compound against selected targets .
  • Antifungal Drug Development : A recent study focused on developing antifungal agents targeting yeast casein kinases. The compound was part of a library screened for efficacy against drug-resistant strains, indicating its potential role in addressing public health concerns related to fungal infections .

Data Tables

The following table summarizes key findings from various studies on this compound:

Study ReferenceBiological ActivityKey Findings
Kinase InhibitionInhibits MNK1/2 activity; affects eIF4E phosphorylation
Antifungal ActivityPotential against Candida albicans; part of a chemical library
Anticancer PotentialDisruption of oncogenic signaling pathways

Q & A

Q. What are the standard protocols for synthesizing 4-(4-fluorophenyl)-2-methoxynicotinonitrile and validating its purity?

Answer: A common method involves condensation reactions using α,β-unsaturated ketones with malononitrile in the presence of sodium methoxide (NaOMe) . For example:

  • Step 1: Dissolve (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one (1 mmol) in methanol.
  • Step 2: Add NaOMe (1.2 mmol) and malononitrile (2 mmol) under stirring at room temperature.
  • Step 3: Filter the precipitate and recrystallize from ethanol for purity .
    Validation:
  • Melting Point (MP): Compare with literature values (e.g., derivatives in show MPs between 192–253°C).
  • 1H/13C NMR: Look for key signals: aromatic protons (δ 7.0–8.5 ppm), methoxy group (δ ~3.6 ppm), and cyano carbon (δ ~110–120 ppm) .

Table 1: Representative NMR Data for Nicotinonitrile Derivatives

Substituent1H NMR (δ, ppm)13C NMR (δ, ppm)Source
4-(4-Fluorophenyl)7.45–8.20 (m, 4H)116.9 (CN), 162.8 (C-F)
4-(4-Methoxyphenyl)3.64 (s, OCH3)55.6 (OCH3), 160.8 (C-O)

Q. How can spectroscopic techniques distinguish this compound from structurally similar analogs?

Answer:

  • Mass Spectrometry (MS): Confirm molecular weight (e.g., [M+H]+ for C14H10FN3O: calc. 262.08).
  • FT-IR: Identify cyano (C≡N) stretch (~2220 cm⁻¹) and methoxy (C-O) stretch (~1250 cm⁻¹) .
  • Fluorescence Spectroscopy: Compare emission maxima (e.g., related nicotinonitriles exhibit λem ~400–450 nm) .

Advanced Research Questions

Q. What intermolecular interactions stabilize the crystal structure of this compound?

Answer: X-ray crystallography reveals:

  • Hydrogen Bonding: N–H···N interactions form screw chains (distance ~3.1–3.3 Å) .
  • π-π Stacking: Adjacent aromatic rings interact with centroid distances of ~3.7 Å .
  • C–H···π Interactions: Stabilize 2D sheets parallel to specific crystallographic planes .

Table 2: Key Crystallographic Parameters for Nicotinonitriles

ParameterValue (Å/°)Role in StabilitySource
N–H···N Distance3.12Chain Formation
Dihedral Angle (Pyridine-Phenyl)43.36°Non-planar conformation

Q. How do electron-withdrawing substituents (e.g., F, CN) influence the electronic properties of nicotinonitrile derivatives?

Answer:

  • DFT Calculations: Use Gaussian-09 with B3LYP/6-31G(d) to map HOMO-LUMO gaps. Fluorine reduces the gap by ~0.3 eV compared to methoxy groups .
  • Cyclic Voltammetry: Measure redox potentials. Fluorophenyl derivatives show higher oxidation potentials due to electron withdrawal .

Q. How can contradictions in bioactivity data for nicotinonitrile derivatives be resolved?

Methodological Approach:

Reproducibility Checks: Ensure consistent synthesis protocols (e.g., solvent purity, reaction time).

Dose-Response Studies: Test multiple concentrations (e.g., 1–100 μM) to identify non-linear effects .

Theoretical Modeling: Use molecular docking to compare binding affinities across substituents (e.g., fluorophenyl vs. nitrophenyl) .

Q. What advanced synthetic strategies improve yield in nicotinonitrile derivatives?

Answer:

  • Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes (e.g., 80°C, 20 min, 85% yield) .
  • Catalytic Optimization: Use Lewis acids (e.g., ZnCl2) to enhance cyclization efficiency .

Q. Theoretical and Methodological Frameworks

Q. How to design SAR studies for nicotinonitriles targeting kinase inhibition?

Steps:

Substituent Variation: Synthesize analogs with substituents at positions 2 (methoxy), 4 (fluorophenyl), and 6 (cyclopropyl) .

Assays: Test against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization.

Data Analysis: Apply QSAR models (e.g., CoMFA) to correlate substituent effects with IC50 values .

Q. What computational tools predict the photophysical properties of this compound?

Tools:

  • TD-DFT: Predict UV-Vis spectra (e.g., CAM-B3LYP/def2-TZVP) .
  • Molecular Dynamics (MD): Simulate solvent effects on fluorescence quantum yield .

Q. Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for nicotinonitrile derivatives?

Resolution:

  • Recrystallization Solvent: Compare MPs from ethanol vs. DCM (e.g., ethanol yields higher purity ).
  • Polymorphism Screening: Use DSC/TGA to detect crystalline forms .

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